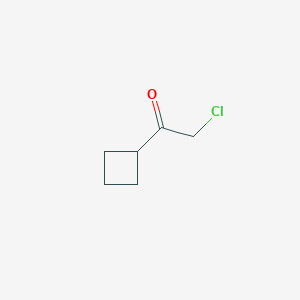

2-Chloro-1-cyclobutylethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-cyclobutylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQMFXYLBYWLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54195-75-4 | |

| Record name | 2-chloro-1-cyclobutylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1 Cyclobutylethan 1 One and Its Derivatives

Precursor Synthesis and Halogenation Reactions

The foundational step in synthesizing 2-chloro-1-cyclobutylethan-1-one is often the preparation of a suitable precursor, typically a ketone, followed by a halogenation reaction. The position alpha to the carbonyl group in a ketone is readily halogenated because of its ability to form an enol or enolate intermediate. wikipedia.org

The halogenation of ketones can be conducted under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. Typically, only one alpha-hydrogen is substituted because the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.org This method is generally preferred for achieving mono-halogenation.

Conversely, in basic solutions, the reaction occurs via an enolate anion. The initial halogenation makes the remaining alpha-hydrogens more acidic, leading to faster subsequent halogenations. For methyl ketones, this can result in the formation of a trihalide, which can then undergo the haloform reaction. wikipedia.org

A common precursor for this compound is cyclobutyl methyl ketone. A patented method describes the synthesis of a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, by dissolving cyclopropyl (B3062369) methyl ketone in a solvent and introducing chlorine gas in the presence of a metallic aluminum-containing catalyst. google.com This process improves the selectivity of the chlorination reaction, enhancing both the conversion rate and the yield. google.com The reaction conditions are mild, and the process is considered more environmentally friendly compared to older methods that might generate sulfur dioxide. google.com

Table 1: Comparison of Halogenation Conditions

| Condition | Intermediate | Rate of Subsequent Halogenation | Typical Outcome |

| Acidic | Enol | Slower than the first | Mono-halogenated product wikipedia.org |

| Basic | Enolate | Faster than the first | Poly-halogenated product (can lead to haloform reaction) wikipedia.org |

Elaboration of the Cyclobutane (B1203170) Moiety in Synthesis

The construction and functionalization of the cyclobutane ring are critical aspects of synthesizing derivatives of this compound. One notable method involves the [2+2] cycloaddition of a ketene (B1206846) with an olefin. For instance, dichloroketene (B1203229) can react with an olefin to form an α,α-dichlorocyclobutanone. This intermediate can then be further elaborated.

A study describes a method for synthesizing highly substituted cyclopropanes through a quasi-Favorskii rearrangement of α,α-dichlorocyclobutanones. These precursors are prepared via the Staudinger ketene cycloaddition between an olefin and dichloroketene. The resulting dichlorocyclobutanones can then react with organocerium reagents to produce tertiary alcohols with high anti-stereoselectivity. researchgate.net This approach provides a pathway to structurally diverse cyclobutane-containing molecules.

Another approach involves the oxidative coupling of cyclobutanols. A straightforward method has been developed for the synthesis of γ-halo-substituted ketones from 1-substituted cyclobutanols using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant. nih.gov This method allows for the formation of γ-bromo and γ-iodo ketones in good to excellent yields with short reaction times. nih.gov Although this specific method focuses on bromo and iodo derivatives, it highlights a strategy for functionalizing the cyclobutane ring that could potentially be adapted for chloro-derivatives.

Regioselective and Stereoselective Approaches in Synthesis

Achieving specific regioselectivity and stereoselectivity is paramount in modern organic synthesis to produce pure, single-isomer products.

Regioselectivity: In the halogenation of unsymmetrical ketones, the choice of reaction conditions dictates the position of halogenation. Under acidic conditions, halogenation typically occurs at the more substituted alpha-carbon. In contrast, basic conditions favor halogenation at the less substituted alkyl group. wikipedia.org This principle allows for controlled introduction of the chloro group in the desired position.

Stereoselectivity: The synthesis of specific stereoisomers of cyclobutane derivatives often requires carefully designed synthetic routes. For example, the reduction of 3-substituted-2,2-dichlorocyclobutanones has been shown to yield only cis-3-substituted cyclobutanols. researchgate.net These stereochemically defined intermediates can then undergo further reactions, such as a semi-benzilic Favorskii rearrangement, to produce stereoselectively substituted cyclopropanecarboxaldehydes. researchgate.net This demonstrates how control over the stereochemistry of the cyclobutane ring can be achieved and carried through subsequent transformations.

Furthermore, the development of catalyst-free 1,2-trans-dihalogenation of alkynes with exclusive regio- and stereoselectivity showcases the advancements in controlling the three-dimensional arrangement of atoms in a molecule. nih.gov While not directly applied to this compound in the cited literature, these principles of stereocontrol are fundamental to the synthesis of complex chiral molecules.

Application of Oxidative Processes in Compound Generation

Oxidative processes play a significant role in the synthesis of halogenated ketones. A key method involves the cerium(IV)-mediated oxidative coupling of cyclobutanols with inorganic halides. nih.gov This reaction, initiated by cerium(IV) ammonium nitrate (CAN), facilitates the oxidative addition of halides to 1-substituted cyclobutanols, leading to the formation of γ-halo-substituted ketones. nih.gov This method is particularly effective for producing γ-iodo and γ-bromo ketones with good to excellent yields and short reaction times. nih.gov The ability to generate these γ-halo ketone subunits efficiently is valuable for the synthesis of novel, pharmaceutically active compounds. nih.gov

While the direct application to this compound is not explicitly detailed, the principle of using a single-electron oxidant like CAN to generate a radical intermediate that can then react with a halide source is a powerful synthetic strategy.

Modern Synthetic Techniques for Enhanced Yield and Selectivity

To improve the efficiency, yield, and environmental footprint of chemical syntheses, modern techniques such as microwave-assisted synthesis and continuous flow chemistry are increasingly being adopted.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique can significantly reduce reaction times, often from hours to minutes, and improve yields. researchgate.netnih.gov Microwave irradiation facilitates efficient heat transfer, leading to rapid and uniform heating of the reaction mixture.

This method has been successfully applied to a wide range of reactions, including condensations, cyclizations, and multicomponent reactions for the synthesis of heterocyclic compounds. beilstein-journals.orgnih.govkuleuven.be For example, a microwave-assisted, one-pot, three-component reaction was used to synthesize hydrazonothiazolidinyl acetic acid derivatives in high yields with short reaction times. kuleuven.be The key advantages of this approach include metal-free reaction conditions, higher product yields, and easier purification. nih.gov Although a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the general applicability of this technique suggests it could be a viable method for its efficient production.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to automate and optimize reactions. nih.govmst.edu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

This technology is particularly well-suited for reactions involving highly reactive or unstable intermediates, as these can be generated and consumed in situ without the need for isolation. nih.govrsc.org A continuous flow synthesis of functionalized cyclobutenes was developed involving the flash generation of short-lived lithium ynolates, which were then used in a [2+2] cycloaddition reaction. rsc.org This process, which would be challenging in a batch setup, was achieved with high reproducibility and scalability under flow conditions. rsc.org The application of continuous flow chemistry has the potential to significantly improve the synthesis of this compound and its derivatives, making the process more efficient and scalable for industrial production. google.com

Utilization of Immobilized Reagents and Catalysts

The development of environmentally benign and efficient synthetic methods is a central theme in modern chemistry. A key strategy in achieving this is the use of immobilized reagents and catalysts, which offer advantages such as simplified product purification, catalyst recyclability, and the potential for use in continuous flow systems. While specific examples detailing the synthesis of this compound using immobilized catalysts are not prevalent in the literature, the principles can be extrapolated from the synthesis of other α-haloketones.

Heterogeneous catalysts have been successfully employed for the α-chlorination of ketones. These catalysts are typically solid-supported reagents or metal complexes that facilitate the reaction without being consumed in the process. For instance, the use of a chiral thiourea (B124793) catalyst has been reported for the catalytic enantioselective α-chlorination of ketones, utilizing sodium chloride as the chlorine source. nih.gov This approach, which operates via a distinct nucleophilic pathway, provides a green and inexpensive method for producing enantioenriched α-chloro ketones. nih.gov

Another relevant example is the use of a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst for the direct α-chlorination of aldehydes with N-chlorosuccinimide (NCS). diva-portal.org The fluorous tag allows for the easy recovery of the catalyst from the reaction mixture through fluorous solid-phase extraction, enabling its reuse. diva-portal.org Although applied to aldehydes, this methodology demonstrates the potential of organocatalysis with immobilized systems for the α-halogenation of carbonyl compounds.

The general mechanism for acid-catalyzed α-halogenation of ketones involves the formation of an enol intermediate, which is the rate-determining step. mdpi.com This enol then reacts with the halogenating agent. mdpi.com Immobilized acid catalysts could, in principle, be used to facilitate this initial protonation and subsequent enol formation.

| Catalyst Type | Reactants | Key Features |

| Chiral Thiourea Catalyst | α-Keto sulfonium (B1226848) salts, NaCl | Enantioconvergent, uses inexpensive chlorine source. nih.gov |

| Fluorous (S)-pyrrolidine-thiourea | Aldehydes, NCS | Catalyst is recoverable and reusable. diva-portal.org |

These examples underscore the potential for developing a synthetic route to this compound that utilizes immobilized catalysts, thereby improving the sustainability and efficiency of the process.

Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The incorporation of the this compound scaffold into MCRs can be approached in two main ways: by using cyclobutanone (B123998) as a precursor to build the scaffold within the MCR, or by using this compound itself as a reactive component.

Research has demonstrated that cyclobutanones can participate in isonitrile-based MCRs. Specifically, the Ugi and Passerini reactions of cyclobutanone have been successfully performed. nih.govnih.gov The Ugi reaction, a four-component reaction between a ketone, an amine, a carboxylic acid, and an isocyanide, and the Passerini reaction, a three-component reaction of a ketone, a carboxylic acid, and an isocyanide, are cornerstone MCRs for the synthesis of peptide-like structures. wikipedia.orgwikipedia.orgrsc.orgorganic-chemistry.org The successful use of cyclobutanone in these reactions opens the door to the synthesis of complex molecules bearing the cyclobutane core. nih.govnih.gov More recently, a three-component Mannich-type reaction has been developed for the synthesis of β-acylamino cyclobutanone derivatives, further expanding the utility of cyclobutanone in MCRs. rsc.org

The direct use of α-halo ketones, such as this compound, in MCRs has also been investigated. A pivotal study on the reactivity of various α-substituted ketones in isonitrile-based MCRs revealed that α-chloroketones can indeed participate in the Passerini reaction. nih.gov This reaction yields chloro-substituted α-acyloxyamides, which are versatile intermediates that can be subsequently transformed, for example, into β-lactams. nih.gov

Interestingly, the study also conducted a relative rate study of the Passerini condensation with different α-substituted ketones. It was found that α-chloroketones, along with other α-substituted ketones, underwent the Passerini condensation more rapidly than the parent, unsubstituted ketone. nih.gov This enhanced reactivity is a significant finding, suggesting that the this compound scaffold is not only a viable but also a potentially advantageous component in such MCRs.

The Hantzsch pyrrole (B145914) synthesis, a three-component reaction between an α-haloketone, a β-dicarbonyl compound, and a primary amine, is another classic MCR where this compound could theoretically be employed to generate pyrrole derivatives bearing a cyclobutane moiety. nih.gov

| Multicomponent Reaction | Reactants | Product Type | Relevance to Scaffold |

| Ugi Reaction | Cyclobutanone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Builds the cyclobutane scaffold from a precursor. nih.govnih.govwikipedia.org |

| Passerini Reaction | Cyclobutanone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Builds the cyclobutane scaffold from a precursor. nih.govnih.govwikipedia.org |

| Passerini Reaction | α-Chloroketone, Carboxylic Acid, Isocyanide | Chloro-substituted α-acyloxyamide | Directly incorporates the α-chloro ketone scaffold. nih.gov |

| Mannich-type Reaction | Cyclobutanone, Amide derivative, Silyl chloride | β-Acylamino cyclobutanone | Builds a functionalized cyclobutane scaffold. rsc.org |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Dicarbonyl compound, Amine | Substituted pyrrole | Potential for direct incorporation of the α-halo ketone scaffold. nih.gov |

The ability to incorporate the this compound scaffold, either through its precursor or directly, into multicomponent reactions significantly enhances its value as a synthetic building block, providing rapid access to a wide array of complex and potentially biologically active molecules.

Spectroscopic Elucidation and Structural Confirmation

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequencies of absorbed radiation are characteristic of the types of chemical bonds and functional groups present in the molecule.

While an experimental FT-IR spectrum for 2-Chloro-1-cyclobutylethan-1-one is not available, the expected vibrational frequencies can be predicted by analyzing the spectra of analogous compounds such as cyclobutyl methyl ketone, 1-chloro-2-propanone, and 2-chlorocyclobutanone. The key vibrational modes anticipated for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Notes |

| C=O | Stretch | ~1715-1735 | The strong carbonyl stretch is a hallmark of ketones. The exact frequency can be influenced by the electronegativity of the adjacent chlorine atom. |

| C-Cl | Stretch | ~650-850 | The carbon-chlorine bond stretch is typically found in the fingerprint region of the spectrum. |

| C-H (Aliphatic) | Stretch | ~2850-3000 | These absorptions arise from the C-H bonds in the cyclobutane (B1203170) ring and the chloromethyl group. |

| CH₂ | Scissoring (Bending) | ~1450-1470 | Characteristic bending vibration of the methylene (B1212753) groups in the cyclobutane ring and the chloromethyl group. |

| C-C | Stretch | ~1000-1250 | These absorptions, often weak, correspond to the various carbon-carbon single bonds within the molecule. |

This table presents predicted data based on the analysis of structurally similar compounds.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies of a molecule. These calculated frequencies are often scaled to correct for systematic errors in the theoretical models and to improve agreement with experimental data.

For this compound, a theoretical vibrational analysis would be expected to show a strong correlation with the predicted experimental frequencies. The calculated spectrum would aid in the definitive assignment of each vibrational band, particularly in the complex fingerprint region where multiple bending and stretching modes overlap. For instance, the calculated C=O stretching frequency would be expected to be in close agreement with the predicted value, and the various C-H and C-C vibrational modes of the cyclobutane ring could be precisely assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, and their electronic environments. The chemical shift of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For this compound, distinct signals are expected for the protons of the chloromethyl group, the methine proton on the cyclobutane ring adjacent to the carbonyl group, and the methylene protons of the cyclobutane ring. The predicted chemical shifts, multiplicities, and integrations are summarized in the following table.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a (CH₂) | ~4.2 | Singlet | 2H |

| b (CH) | ~3.0-3.5 | Quintet | 1H |

| c, d (CH₂) | ~1.8-2.4 | Multiplet | 6H |

This table presents predicted data based on the analysis of structurally similar compounds.

The protons of the chloromethyl group (a) are expected to appear as a singlet due to the absence of adjacent protons. The methine proton (b) on the cyclobutane ring is deshielded by the adjacent carbonyl group and is expected to be split into a quintet by the four neighboring methylene protons. The remaining methylene protons (c and d) of the cyclobutane ring would likely appear as a complex multiplet in the upfield region.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of the atoms attached to it.

For this compound, four distinct carbon signals are expected, corresponding to the carbonyl carbon, the chloromethyl carbon, the methine carbon of the cyclobutane ring, and the methylene carbons of the cyclobutane ring. The predicted chemical shifts are presented in the table below.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O | ~200-210 |

| CH₂Cl | ~45-55 |

| CH (cyclobutane) | ~40-50 |

| CH₂ (cyclobutane) | ~15-25 |

This table presents predicted data based on the analysis of structurally similar compounds.

The carbonyl carbon is expected to have the most downfield chemical shift. The carbon of the chloromethyl group will also be significantly downfield due to the electronegative chlorine atom. The carbons of the cyclobutane ring will appear at more upfield chemical shifts.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton (b) and the adjacent methylene protons (c and d) of the cyclobutane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals. For example, the proton signal at ~4.2 ppm (a) would correlate with the carbon signal at ~45-55 ppm (CH₂Cl).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. Key expected HMBC correlations for this compound would include:

A correlation between the chloromethyl protons (a) and the carbonyl carbon (C=O).

Correlations between the methine proton (b) and the carbonyl carbon (C=O) and the adjacent methylene carbons of the cyclobutane ring.

Together, these 2D NMR experiments would provide a comprehensive and unambiguous confirmation of the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. For this compound, the key chromophore is the carbonyl group (C=O). The electronic transitions associated with this group are primarily the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions. libretexts.orgmasterorganicchemistry.com

The n→π* transition involves the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atom of the carbonyl group, to the antibonding π* orbital of the C=O double bond. youtube.com These transitions are typically weak, with molar absorptivity (ε) values generally less than 2000 L·mol⁻¹·cm⁻¹, and they appear at longer wavelengths. masterorganicchemistry.comyoutube.com For simple ketones, this absorption band is often observed in the range of 270-300 nm. masterorganicchemistry.com The presence of an α-chloro substituent can cause a slight shift in the absorption maximum.

The π→π* transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This transition is significantly more intense than the n→π* transition and occurs at shorter wavelengths, typically below 200 nm for unconjugated carbonyl compounds. masterorganicchemistry.comupenn.edu Due to its occurrence in the far-UV region, it is often less useful for routine analysis in standard laboratory spectrometers. upenn.edu

| Electronic Transition | Chromophore | Approximate Wavelength (λmax) | Characteristics |

|---|---|---|---|

| n→π | Carbonyl (C=O) | ~280-300 nm | Weak intensity (low molar absorptivity), "forbidden" transition. upenn.edu |

| π→π | Carbonyl (C=O) | ~180-200 nm | Strong intensity (high molar absorptivity), "allowed" transition. libretexts.org |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₆H₉ClO. nih.gov The molecular ion peak (M⁺) in its mass spectrum is therefore expected to appear as a doublet due to the two stable isotopes of chlorine: ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. docbrown.infodocbrown.info This results in two peaks, the M⁺ peak and an M+2 peak, with a characteristic intensity ratio of 3:1.

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the carbonyl group (α-cleavage) and the loss of the chlorine atom.

Key fragmentation pathways include:

Loss of Chlorine: The cleavage of the C-Cl bond results in a fragment ion [M-Cl]⁺ at m/z 97.

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the chloromethyl group leads to the formation of the cyclobutylcarbonyl cation ([C₄H₇CO]⁺) at m/z 83.

α-Cleavage with loss of the cyclobutyl group: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring would yield a chloromethylcarbonyl cation ([CH₂ClCO]⁺), which would appear as a doublet at m/z 77 and 79.

Loss of the chloromethyl radical: This α-cleavage results in the formation of the cyclobutylacylium ion at m/z 83.

Cleavage of the cyclobutyl ring: The cyclobutyl ring can undergo fragmentation, for instance, by losing ethene (C₂H₄) to give smaller fragment ions.

| m/z Value | Ion Formula | Origin of Fragment |

|---|---|---|

| 132/134 | [C₆H₉³⁵ClO]⁺ / [C₆H₉³⁷ClO]⁺ | Molecular Ion (M⁺ and M+2 peaks) |

| 97 | [C₆H₉O]⁺ | Loss of •Cl radical |

| 83 | [C₅H₇O]⁺ | α-cleavage, loss of •CH₂Cl radical |

| 77/79 | [C₂H₂³⁵ClO]⁺ / [C₂H₂³⁷ClO]⁺ | α-cleavage, loss of •C₄H₇ radical |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation from cleavage of C-C(O) bond |

Advanced Computational Studies on 2 Chloro 1 Cyclobutylethan 1 One and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the molecular analysis of polyatomic molecules due to its high accuracy in predicting properties like vibrational frequencies, thermodynamic parameters, and electronic characteristics. niscpr.res.in In the study of derivatives such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, DFT calculations have been instrumental. niscpr.res.innanobioletters.com A common approach involves using the B3LYP functional combined with the cc-pVDZ basis set, which has proven effective for optimizing molecular structures and confirming vibrational frequencies. niscpr.res.inniscpr.res.in

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process determines key structural parameters. For a derivative of 2-Chloro-1-cyclobutylethan-1-one, the B3LYP/cc-pVDZ basis set was used to calculate the bond lengths, bond angles, and dihedral angles. niscpr.res.in For instance, in the optimized structure of 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, the bond lengths for C-C and C=C in the aromatic ring were calculated to be 1.39 Å and 1.42 Å, respectively. niscpr.res.in Such calculations provide a precise model of the molecule's ground-state geometry.

Molecules with flexible bonds can exist in multiple spatial arrangements known as conformers. Conformational analysis is performed to identify these different conformers and their relative energies. A key technique for this is Potential Energy Surface (PES) scanning. By systematically changing specific dihedral angles and calculating the energy at each step, a PES is generated, mapping out the energy landscape of the molecule. niscpr.res.innanobioletters.com This method has been applied to derivatives of this compound to explore their various possible conformations. niscpr.res.in The PES provides a visual representation of how the molecule's energy changes with its geometry, revealing the paths between different conformational states. aps.org

From the potential energy surface, the structures corresponding to energy minima are identified as stable conformers. The conformer with the lowest energy is the global minimum energy conformer, representing the most stable form of the molecule. In computational studies on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, the minimum energies of various conformers were determined. niscpr.res.in The analysis revealed that the energy differences between the identified conformers were very small, suggesting that multiple conformations can coexist. nanobioletters.com

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and Raman) and NMR chemical shifts of molecules. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. niscpr.res.in

Vibrational spectroscopy is a fundamental technique for identifying functional groups within a molecule. DFT can simulate the FT-IR and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. biointerfaceresearch.comnih.gov For 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, a strong correlation was found between the experimental FT-IR spectrum and the spectrum simulated using the B3LYP/cc-pVDZ basis set. niscpr.res.innanobioletters.com The characteristic C=O stretching vibration, for example, was observed experimentally at 1745 cm⁻¹ and calculated theoretically at a very close value. nanobioletters.com This agreement between experimental and theoretical data validates the accuracy of the computational model. niscpr.res.in

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Derivative of this compound

| Functional Group | Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) |

| C=O (carbonyl) | 1745 nanobioletters.com | 1812 niscpr.res.inniscpr.res.in |

| C=C (aromatic) | 1658, 1612 nanobioletters.comniscpr.res.in | - |

| Ar-H (aromatic C-H) | 3155 niscpr.res.in | - |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation in organic chemistry. conicet.gov.ar The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. niscpr.res.inniscpr.res.inimist.ma This method has been successfully applied to predict the ¹H and ¹³C NMR chemical shifts for derivatives of this compound. niscpr.res.inniscpr.res.in The calculated shifts are typically compared against experimental values, often showing a strong linear correlation, which confirms the structural assignment. imist.mamdpi.com For 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, the GIAO method was used to measure the chemical shifts, and a good correlation was established between the theoretical and experimental results obtained in a DMSO-d6 solvent. niscpr.res.innanobioletters.com

Table 2: Experimental and Theoretical ¹H-NMR Chemical Shifts (ppm) for a Derivative

| Proton | Experimental Shift (ppm) | Theoretical Shift (ppm) |

| -CH₃ (cyclobutane) | 1.49 niscpr.res.in | - |

| -CH₃ (mesitylene) | 2.14 niscpr.res.in | - |

| -CH₂ (cyclobutane) | 2.35-2.51 niscpr.res.in | - |

| -CH- (cyclobutane) | 3.46 niscpr.res.in | - |

| CH₂-Cl | 4.55 niscpr.res.in | - |

| Ar-H | 6.71 niscpr.res.in | - |

Table 3: Experimental and Theoretical ¹³C-NMR Chemical Shifts (ppm) for a Derivative

| Carbon | Experimental Shift (ppm) | Theoretical Shift (ppm) |

| Carbonyl C=O | 203.90 niscpr.res.in | - |

| Aromatic C | 143.94 niscpr.res.in | 143.41 niscpr.res.in |

| CH₂-Cl | 48.42 niscpr.res.in | 64.38 niscpr.res.in |

| Other Aliphatic/Aromatic | 20.45, 20.75, 25.24, 37.68, 39.77, 40.21, 130.29, 134.06 niscpr.res.in | - |

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) provide deep insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. science.gov This also correlates with the molecule's ability to absorb light at longer wavelengths.

For this compound, the presence of the electronegative chlorine atom and the carbonyl group is expected to significantly influence the FMOs. The oxygen and chlorine atoms, with their lone pairs of electrons, would contribute significantly to the HOMO, while the π* orbital of the carbonyl group would be a major component of the LUMO. The strained cyclobutyl ring would also affect the geometry and energy of these orbitals.

Illustrative FMO Data for a Representative α-Chloro Ketone (Chloroacetone)

| Parameter | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 6.5 to 7.5 |

Note: These values are representative and can vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

In this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. science.gov This makes the oxygen a primary site for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms and the carbon atom attached to the chlorine, indicating their susceptibility to nucleophilic attack. The chlorine atom itself would present a region of intermediate to slightly negative potential.

Charge Distribution Analysis (e.g., Mulliken, NBO Charges)

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule, offering further insight into its electronic structure and reactivity. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used, though they are based on different theoretical approaches. researchgate.net NBO analysis is often considered more robust as it is less dependent on the basis set used in the calculation. researchgate.net

Illustrative NBO Charge Data for Representative α-Chloro Ketones

| Atom | Partial Charge (e) |

| Carbonyl Carbon | +0.4 to +0.6 |

| Carbonyl Oxygen | -0.5 to -0.7 |

| α-Carbon | -0.1 to -0.2 |

| Chlorine | -0.1 to -0.2 |

Note: These values are illustrative. The exact charge depends on the specific molecule and the computational method.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. aip.orgekb.eg It calculates the energies of electronic transitions from the ground state to various excited states. aip.org By identifying the transitions with significant oscillator strength (a measure of the transition's probability), one can predict the wavelengths of maximum absorption (λmax). thermofisher.com

For this compound, the primary electronic transitions would likely be the n → π* transition associated with the carbonyl group. This involves the excitation of a non-bonding electron from one of the oxygen's lone pairs to the antibonding π* orbital of the C=O bond. These transitions are typically weak but occur at longer wavelengths. More intense π → π* transitions would occur at shorter wavelengths (higher energy). TD-DFT calculations can provide theoretical UV-Vis spectra that can be compared with experimental data to confirm molecular structure and understand electronic properties. ekb.egnih.gov

Thermodynamic Parameters from Computational Models

Computational chemistry allows for the accurate calculation of key thermodynamic properties, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are crucial for predicting the spontaneity and equilibrium of chemical reactions. The calculations are typically performed using frequency analysis on an optimized molecular geometry.

Calculated Enthalpies, Entropies, and Free Energies

Enthalpy (H): Represents the total heat content of a system. The calculated enthalpy of formation (ΔHf) indicates the energy released or absorbed when a molecule is formed from its constituent elements in their standard states.

Entropy (S): Is a measure of the disorder or randomness of a system. It is calculated based on the vibrational, rotational, and translational degrees of freedom of the molecule.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) and is the ultimate indicator of a reaction's spontaneity at a given temperature and pressure.

For this compound, a significant factor influencing its thermodynamic properties is the ring strain of the cyclobutane (B1203170) moiety. Cyclobutane has a substantial ring strain energy (approximately 26 kcal/mol), which increases its enthalpy compared to an analogous acyclic compound. This inherent strain can be a driving force in reactions that lead to ring-opening. Computational models can precisely quantify these thermodynamic parameters, providing a basis for understanding the molecule's stability and reactivity.

Illustrative Calculated Thermodynamic Data for a Representative Cyclobutyl Ketone (Cyclobutyl methyl ketone)

| Parameter | Representative Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -40 to -50 | kcal/mol |

| Standard Molar Entropy (S°) | 80 to 90 | cal/mol·K |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -15 to -25 | kcal/mol |

Note: These values are illustrative for a related ketone and are highly dependent on the level of theory and basis set employed in the calculation.

Conformational Stability Analysis

The conformational landscape of cyclobutane derivatives is a subject of significant interest due to the puckered nature of the four-membered ring and the steric and electronic interactions of its substituents. For derivatives of this compound, computational methods are employed to determine the most stable conformers and the energy barriers between them.

In a study on the derivative 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, theoretical calculations using methods like Density Functional Theory (DFT) have shown that the energy differences between various conformers can be very small. niscpr.res.in This suggests a flexible structure where multiple conformations may coexist at room temperature. The puckering of the cyclobutane ring, along with the orientation of the chloroacetyl and other substituent groups, gives rise to these different conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular interactions. For instance, the large mesityl group in the studied derivative significantly influences the conformational preferences of the cyclobutane ring. niscpr.res.in While specific conformational analysis data for the parent this compound is not detailed in the provided results, the principles from its derivative's analysis apply. The orientation of the chloroacetyl group relative to the cyclobutane ring would be the primary determinant of its conformational isomers.

Validation and Correlation of Computational Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. This correlation provides confidence in the computational models and their ability to describe the molecular properties accurately. For derivatives of this compound, a good correlation has been found between computational and experimental data, particularly for spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. niscpr.res.in

In the case of 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, DFT calculations were used to predict vibrational frequencies and NMR chemical shifts. niscpr.res.in These theoretical values were then compared with the experimental spectra. For example, the calculated bond length for the C-C bonds in the cyclobutane ring was found to be slightly elongated at 1.57 Å compared to the typical 1.55 Å, an effect attributed to the steric influence of the substituents. niscpr.res.in This theoretical observation aligns with the understanding of steric effects in substituted cycloalkanes.

The general approach for validation involves:

Optimization of Molecular Geometry: Using a suitable level of theory and basis set (e.g., B3LYP/cc-pVDZ) to find the lowest energy structure. niscpr.res.in

Frequency Calculations: To predict the vibrational spectra (FT-IR and Raman) and confirm that the optimized structure is a true minimum on the potential energy surface.

NMR Chemical Shift Calculations: Employing methods like the Gauge-Independent Atomic Orbital (GIAO) to predict ¹H and ¹³C NMR chemical shifts. niscpr.res.in

Comparison: A side-by-side comparison of the theoretical and experimental data to assess the level of agreement. niscpr.res.innih.gov

A strong agreement between the predicted and experimental data, as has been demonstrated for derivatives, lends credibility to the computational model's ability to describe other properties of these molecules that may be difficult to measure experimentally. niscpr.res.innih.gov

Quantum Chemical Descriptors for Reactivity Assessment

Quantum chemical descriptors derived from the electronic structure of a molecule are powerful tools for understanding and predicting its chemical reactivity. These descriptors are often calculated using the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the derivative 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, the HOMO and LUMO energy values have been used to evaluate various reactivity descriptors. niscpr.res.in A smaller energy gap between the HOMO and LUMO indicates that a molecule is more polarizable and, therefore, more chemically reactive. niscpr.res.in

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity is its capacity to donate electrons. The electrophilicity index is calculated from the chemical potential (μ) and chemical hardness (η) as ω = μ²/2η. niscpr.res.in These parameters are, in turn, derived from the HOMO and LUMO energies. A higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles. The study of related compounds indicates that the presence of electron-withdrawing groups, such as the carbonyl and chloro groups in this compound, would likely result in a significant electrophilicity index, making the carbonyl carbon a prime target for nucleophilic attack.

Chemical hardness (η) and its inverse, chemical softness (s), are measures of a molecule's resistance to change in its electron distribution. niscpr.res.in Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Hardness can be calculated as η = (I - A)/2, where I is the ionization potential and A is the electron affinity. niscpr.res.in In the context of DFT, these can be approximated using the energies of the HOMO and LUMO. A "hard" molecule is less reactive, while a "soft" molecule is more reactive. niscpr.res.in The analysis of 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one and similar compounds helps in understanding their kinetic stability and reactivity patterns in various chemical reactions. niscpr.res.in

The table below summarizes key quantum chemical descriptors for a derivative of the target compound, providing insight into its expected reactivity.

| Descriptor | Definition | Significance for Reactivity |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap indicates higher reactivity and polarizability. niscpr.res.in |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a system. | Related to the electronegativity of the molecule. niscpr.res.in |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | Hard molecules are less reactive; soft molecules are more reactive. niscpr.res.in |

| Chemical Softness (s) | The reciprocal of chemical hardness. | A higher value indicates greater reactivity. niscpr.res.in |

| Global Electrophilicity (ω) | The ability of a species to accept electrons. | A higher value indicates a better electrophile. niscpr.res.in |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Cyclobutylethan 1 One

Electrophilic and Nucleophilic Reaction Pathways

2-Chloro-1-cyclobutylethan-1-one possesses distinct sites that are susceptible to attack by either electron-rich species (nucleophiles) or electron-deficient species (electrophiles). The molecule's reactivity is primarily centered around the carbonyl group and the adjacent α-carbon.

The carbonyl group (C=O) is highly polarized due to the greater electronegativity of the oxygen atom compared to the carbon atom. masterorganicchemistry.com This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, making the carbonyl carbon a prime electrophilic site. masterorganicchemistry.comyoutube.com Consequently, it readily reacts with a wide variety of nucleophiles, which are reactants that can provide a pair of electrons to form a new covalent bond. masterorganicchemistry.com This interaction is the foundation of nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org

Conversely, the presence of the carbonyl group makes the hydrogen atoms on the α-carbon (the carbon adjacent to the carbonyl) unusually acidic. libretexts.org A strong base can remove one of these α-hydrogens to form a resonance-stabilized carbanion known as an enolate. libretexts.orgyoutube.com In the enolate form, the α-carbon becomes electron-rich and thus nucleophilic, allowing it to attack various electrophiles. libretexts.org This duality allows this compound to participate in a broad spectrum of chemical transformations.

| Reactive Site | Character | Reacts With | Typical Reaction Type |

| Carbonyl Carbon | Electrophilic | Nucleophiles (e.g., Grignard reagents, hydrides, cyanide, amines) | Nucleophilic Addition |

| α-Carbon | Nucleophilic (as enolate) | Electrophiles (e.g., alkyl halides, halogens) | Alpha-Substitution |

| α-Carbon | Electrophilic | Nucleophiles | Nucleophilic Substitution |

This table summarizes the primary electrophilic and nucleophilic centers of this compound and the types of reactions they undergo.

Halogen Reactivity: Nucleophilic Substitution at the Alpha-Carbon

The chlorine atom attached to the α-carbon is a good leaving group, making this position susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic α-carbon, displacing the chloride ion to form a new covalent bond. sydney.edu.au This is a common pathway for α-haloketones. libretexts.org

The reaction can proceed through two primary mechanisms:

SN2 (Substitution Nucleophilic Bimolecular): A one-step mechanism where the nucleophile attacks the α-carbon at the same time as the chloride ion departs. This process is favored by strong nucleophiles and results in an inversion of stereochemistry at the α-carbon. libretexts.org

SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism that involves the initial departure of the chloride ion to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is more likely if the resulting carbocation is stabilized and typically leads to a racemic mixture of products if the α-carbon is a stereocenter. libretexts.org

The choice of mechanism depends on factors such as the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. sydney.edu.au

| Nucleophile | Product of Substitution | Functional Group Formed |

| Hydroxide ion (OH⁻) | 2-Hydroxy-1-cyclobutylethan-1-one | α-Hydroxy ketone |

| Cyanide ion (CN⁻) | 2-Cyano-1-cyclobutylethan-1-one | α-Cyano ketone |

| Alkoxide ion (RO⁻) | 2-Alkoxy-1-cyclobutylethan-1-one | α-Alkoxy ketone |

| Ammonia (NH₃) | 2-Amino-1-cyclobutylethan-1-one | α-Amino ketone |

This table illustrates potential products from the nucleophilic substitution of the chlorine atom in this compound by various nucleophiles.

Cyclobutane (B1203170) Ring Strain and its Influence on Reactivity

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (C-C-C bond angles of approximately 90° instead of the ideal 109.5°) and torsional strain. libretexts.org This inherent strain, with a calculated energy of about 120 kJ/mol, is substantially higher than that of cyclopentane (B165970) (41 kJ/mol) or cyclohexane (B81311) (29 kJ/mol) and renders the four-membered ring susceptible to cleavage under various reaction conditions. libretexts.orgnih.gov

This high degree of ring strain is not merely a passive feature; it actively influences the molecule's reactivity. The strain can be released through ring-opening reactions, which can be initiated by thermal, photochemical, acidic, or basic conditions, or through nucleophilic attack. nih.govresearchgate.net For instance, the strain facilitates ring-opening pathways in photochemical reactions, such as Norrish Type-I cleavage, where the barrier to α-carbon-carbon bond fission is significantly lowered compared to less strained cyclic ketones. nih.gov In synthetic applications, the controlled, selective cleavage of a cyclobutane bond is a powerful tool for constructing more complex molecular skeletons. researchgate.net

| Cycloalkane | Heat of Combustion per CH₂ (kJ/mol) | Relative Stability |

| Cyclopropane | 697 | Least Stable |

| Cyclobutane | 686 | Less Stable |

| Cyclopentane | 659 | More Stable |

| Cyclohexane | 653 | Most Stable |

This table, adapted from heat of combustion data, compares the relative stability of common cycloalkanes, highlighting the instability and high ring strain of cyclobutane. libretexts.org

Stereochemical Outcomes of Reactions

The stereochemical course of reactions involving this compound is determined by the geometry of the reacting center and the mechanism of the reaction.

When a nucleophile attacks the trigonal planar carbonyl carbon, it can approach from either face of the plane with roughly equal probability, assuming no other chiral influences. libretexts.org If the two groups attached to the carbonyl (the cyclobutyl group and the chloromethyl group) are different, this attack creates a new chiral center at the former carbonyl carbon. The result is typically a racemic mixture, containing equal amounts of the two possible enantiomers. libretexts.orgacademie-sciences.fr

The stereochemical outcome at the α-carbon depends on the substitution mechanism.

An SN2 reaction involves a backside attack by the nucleophile, leading to a predictable inversion of configuration at the α-carbon. libretexts.org If the starting material is a single enantiomer, the product will also be a single, but inverted, enantiomer.

An SN1 reaction , proceeding through a planar carbocation intermediate, allows the nucleophile to attack from either side. This results in racemization , producing a mixture of both possible stereoisomers. libretexts.org

The formation of an enolate at the α-carbon also has stereochemical consequences. The enolate itself is planar, so a subsequent attack by an electrophile can occur from either face, potentially leading to a racemic mixture if a new stereocenter is formed. libretexts.org

| Reaction Site | Reaction Type | Typical Stereochemical Outcome |

| Carbonyl Carbon | Nucleophilic Addition | Racemic Mixture (creation of a new stereocenter) |

| α-Carbon | SN2 Substitution | Inversion of Configuration |

| α-Carbon | SN1 Substitution | Racemization |

| α-Carbon (via enolate) | Electrophilic Substitution | Racemic Mixture (creation of a new stereocenter) |

This table summarizes the expected stereochemical outcomes for the main reaction types of this compound.

Role in Organic Synthesis and Derivatization Strategies

Building Block for Complex Molecular Architectures

As a versatile building block, 2-Chloro-1-cyclobutylethan-1-one offers chemists the ability to introduce a cyclobutyl moiety into larger molecules while simultaneously providing a reactive handle for further functionalization. The cyclobutane (B1203170) ring itself is a desirable feature in medicinal chemistry, as it can impart conformational rigidity and improve the metabolic stability of a drug candidate. The α-chloro ketone functionality is highly reactive towards nucleophiles, enabling a variety of synthetic pathways to construct intricate molecular frameworks.

The general reactivity of α-chloro ketones allows for their use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, in the presence of a base, it can react with carbon nucleophiles such as enolates or organometallic reagents to extend the carbon skeleton. This versatility is crucial for the assembly of complex organic structures that are often the target of total synthesis efforts.

Table 1: Potential Reactions of this compound as a Building Block

| Reaction Type | Reactant | Product Type |

| Nucleophilic Substitution | Amine | α-Amino ketone |

| Nucleophilic Substitution | Thiol | α-Thio ketone |

| Favorskii Rearrangement | Base | Cyclopropanecarboxylic acid derivative |

| Alkylation | Enolate | γ-Diketone |

Precursor for Heterocyclic Compound Synthesis

The reactivity of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.

While specific examples utilizing this compound are not prevalent in the literature, the synthesis of triazoles from α-halo ketones is a well-established synthetic strategy. A common approach involves the reaction of the α-chloro ketone with a source of azide, such as sodium azide, to form an α-azido ketone intermediate. This intermediate can then undergo a cycloaddition reaction. For example, a Huisgen 1,3-dipolar cycloaddition with an alkyne would yield a 1,2,3-triazole. Alternatively, reaction with a nitrile could potentially lead to the formation of a 1,2,4-triazole. The cyclobutyl group would remain as a substituent on the resulting triazole ring, offering a unique chemical space for exploring biological activity.

Beyond triazoles, this compound can serve as a precursor to other important heterocyclic systems. For example, the Hantzsch thiazole synthesis involves the reaction of an α-halo ketone with a thiourea (B124793) or thioamide to produce a thiazole ring. In this case, this compound could be used to synthesize cyclobutyl-substituted thiazoles, which are known to possess a range of biological activities. Similarly, reaction with amidines can lead to the formation of imidazoles, and condensation reactions with 1,2-diamines can yield pyrazines. The cyclobutane moiety is a prominent structural motif in modern drug discovery due to its low molecular weight, sp³-rich structure, and conformational restriction researchgate.net.

Intermediate in Multi-Step Organic Syntheses

In the context of multi-step organic syntheses, this compound is a valuable intermediate that allows for the introduction of a cyclobutylethanone fragment, which can be further elaborated. For example, the ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or transformed into an alkene through a Wittig reaction. The chlorine atom can be displaced by a wide variety of nucleophiles to introduce new functional groups. This step-wise modification allows for the controlled and systematic construction of complex target molecules. Multi-step syntheses are an important tool in synthetic chemistry, as they allow chemists to create a wide range of compounds for a variety of applications.

Application in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can lead to improved potency and pharmacokinetic profiles.

A scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. This compound can serve as a scaffold for the development of new bioactive molecules. The cyclobutane ring provides a rigid and three-dimensional framework, which is often desirable for potent and selective binding to biological targets. The α-chloro ketone functionality provides a convenient attachment point for a wide range of chemical moieties, allowing for the rapid generation of a diverse set of derivatives for biological screening. The coumarin scaffold, for example, is a versatile and privileged structure for bioactive compounds. While not a coumarin itself, this compound provides a similar opportunity to build molecular diversity around a core structure.

Role in the Synthesis of BCL6 Inhibitors and Anticancer Agents

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that has been identified as a key driver in several types of cancer, most notably diffuse large B-cell lymphoma (DLBCL). Consequently, the development of small molecule inhibitors that can disrupt the function of BCL6 is a highly pursued avenue in cancer therapy. While direct evidence of this compound's use in synthesizing BCL6 inhibitors is not yet prevalent in published literature, its structural motifs are highly relevant to this area of research.

The chloroacetyl group is a well-known electrophilic warhead capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein binding sites. This covalent inhibition strategy can lead to potent and durable therapeutic effects. In the context of BCL6, which relies on protein-protein interactions to exert its oncogenic effects, a molecule that can covalently bind to and block these interaction surfaces would be of significant interest.

Furthermore, the cyclobutane moiety is increasingly recognized for its favorable properties in drug design. It can serve as a rigid scaffold to orient other functional groups, act as a bioisostere for other cyclic or acyclic fragments, and contribute to improved metabolic stability and cell permeability. The incorporation of a cyclobutane ring can lead to novel chemical space exploration in the design of BCL6 inhibitors.

While direct synthesis of BCL6 inhibitors from this compound is an area ripe for exploration, the utility of a closely related analogue, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone, has been demonstrated in the synthesis of novel anticancer agents. This analogue has been used to synthesize a series of 3,4,5-trisubstituted 1,2,4-triazole sulfanyl compounds. These compounds, featuring both the cyclobutane ring and a triazole moiety known for its diverse biological activities, represent a promising class of potential anticancer therapeutics. This synthetic route highlights the potential of α-chloro cyclobutyl ketones as valuable intermediates in the generation of diverse molecular libraries for anticancer drug discovery.

Strategies for Asymmetric Induction in Derivatives

The creation of chiral molecules is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. For derivatives of this compound, the introduction of stereocenters can be achieved through various asymmetric synthesis strategies. A key transformation for this molecule is the enantioselective reduction of the ketone to a secondary alcohol.

One prominent method for achieving this is through the use of oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral catalyst to stereoselectively deliver a hydride from a borane reagent to the carbonyl group. Research has shown that the asymmetric reduction of chloromethyl ketones using chiral lactam alcohols in conjunction with borane can yield the corresponding chiral secondary alcohols with high enantioselectivity. This approach could be directly applied to this compound to produce enantiomerically enriched (S)- or (R)-2-chloro-1-cyclobutylethanol, which can then serve as chiral building blocks for more complex molecules.

Another avenue for asymmetric induction is through biocatalysis. Enzymes, such as ketone reductases from various microorganisms, are highly efficient and stereoselective catalysts for the reduction of ketones. The use of whole-cell biocatalysts, like baker's yeast, has been successfully employed for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives from their corresponding ketones, achieving high yields and excellent enantiomeric excess. This green and efficient methodology could be adapted for the asymmetric reduction of this compound.

Use in Organometallic Catalysis for Carbon-Carbon Bond Formation

Organometallic catalysis provides a powerful toolkit for the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. For this compound, the carbonyl group serves as a prime site for the addition of organometallic reagents, leading to the formation of tertiary alcohols and the introduction of new carbon-based substituents.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are classic examples of organometallic compounds that readily add to ketones. The reaction of this compound with a Grignard reagent, for instance, would result in the formation of a tertiary alcohol containing a new alkyl or aryl group attached to the former carbonyl carbon. This nucleophilic addition is a cornerstone of synthetic organic chemistry and allows for the straightforward elaboration of the cyclobutyl ketone scaffold.

The stereochemical outcome of such additions to cyclic ketones is a well-studied area. The approach of the organometallic reagent to the carbonyl carbon can be influenced by the steric and electronic properties of the cyclobutane ring and the adjacent chloromethyl group. While simple additions to prochiral ketones will result in a racemic mixture of tertiary alcohols, the use of chiral organometallic reagents or chiral catalysts can, in principle, lead to enantioselective additions, further expanding the accessible chiral space of its derivatives.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α-chloro ketones traditionally involves methods that can be hazardous and produce significant waste, such as the direct halogenation of ketones which may use corrosive reagents like elemental chlorine or bromine. mdpi.comgoogle.comwikipedia.org Future research is essential to develop more environmentally benign and efficient synthetic pathways to 2-Chloro-1-cyclobutylethan-1-one.

Key Research Areas:

Catalytic Methods: Exploring catalytic approaches can minimize waste and improve safety. For instance, organocatalytic α-chlorination using simple catalysts and safer chlorine sources like sodium chloride (NaCl) represents a significant advancement. organic-chemistry.orgnih.gov A recently developed method employs a chiral thiourea (B124793) catalyst to achieve enantioselective chlorination of α-keto sulfonium (B1226848) salts using aqueous NaCl, a process that is both green and efficient. nih.gov

Flow Chemistry: Continuous flow processes offer enhanced safety, particularly when dealing with reactive intermediates. A multistep continuous flow synthesis has been successfully developed for other chiral α-halo ketones, eliminating the need to store hazardous reagents and improving yield and purity. acs.org Applying similar principles to the synthesis of this compound could offer significant advantages in terms of scalability and safety.

Photocatalysis: Visible-light photocatalysis is an emerging green technology. Heterogeneous photocatalytic systems have been used to synthesize α-haloketones from olefins using air as a mild oxidant, avoiding harsh chemical oxidants. nih.gov Research into a photocatalytic route starting from vinylcyclobutane or a related olefin could provide a novel and sustainable synthesis.

Biocatalysis: The use of enzymes for chemical synthesis is a cornerstone of green chemistry. While direct biocatalytic chlorination is challenging, engineered enzymes like 'ene' reductases have been used for photoenzymatic radical hydroalkylation to produce chiral carbonyl compounds. acs.org Exploring enzymatic pathways, perhaps through the reduction of a precursor or a dynamic kinetic resolution process, could lead to highly selective and sustainable production. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Potential Reagents/Catalysts | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional Halogenation | Cyclobutyl ethyl ketone, Cl2, Acid/Base | Direct, established methods | Improvement of selectivity, waste reduction |

| Organocatalysis | Cyclobutyl ethyl ketone, NaCl, Chiral Thiourea Catalyst | High enantioselectivity, green chlorine source nih.gov | Catalyst optimization, substrate scope expansion |

| Flow Chemistry | N-protected amino acids (as precursors), Diazomethane (generated in-situ) acs.org | Enhanced safety, scalability, high purity acs.org | Adapting existing flow protocols to cyclobutyl precursors |

| Photocatalysis | Vinylcyclobutane, NiCl2, Cu-C3N4 photocatalyst nih.gov | Uses visible light, mild conditions, air as oxidant nih.gov | Development of a suitable olefin precursor and catalyst system |

| Biocatalysis | Engineered 'ene' reductases, α-halo carbonyls acs.org | High selectivity, environmentally friendly nih.gov | Enzyme discovery and engineering for cyclobutyl substrates |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of α-halo ketones is well-documented, particularly in nucleophilic substitution and as precursors to heterocycles like thiazoles and pyrroles. nih.govwikipedia.org However, the presence of the cyclobutane (B1203170) ring in this compound introduces possibilities for unique transformations that merit further investigation.

Key Research Areas:

Photochemical Reactions: The photolysis of α-halo ketones is known to proceed via homolysis of the carbon-halogen bond, generating a ketonyl radical and a halogen atom. rsc.org The subsequent reactions of these radicals, especially in the presence of the strained cyclobutane ring, could lead to novel molecular scaffolds through intramolecular rearrangements or additions. Studies on the vapor phase photolysis of methyl cyclobutyl ketones have shown that the cycloalkyl group significantly affects the decomposition pathways. unt.edu

Transition-Metal Catalyzed Cross-Coupling: While challenging, the engagement of unactivated alkyl chlorides in cross-coupling reactions is a frontier in organic synthesis. researchgate.net Developing palladium- or nickel-catalyzed methods for the arylation or alkylation at the α-carbon of this compound could provide direct access to a wide range of complex cyclobutane derivatives. researchgate.net

Ring-Expansion and Rearrangement: Cyclobutyl ketones can undergo a variety of ring-expansion and rearrangement reactions. For example, the Norrish-Yang cyclization of cyclobutyl ketones can produce bicyclo[1.1.1]pentan-2-ol intermediates, which are precursors to valuable 1,3-difunctionalized cyclobutanes. nih.govbohrium.comnih.gov Investigating whether the chloro-substituted ketone can be steered toward similar transformations could unlock new synthetic pathways.

Electrochemistry: Electrosynthesis offers a powerful and green alternative for driving chemical reactions. Electroreductive coupling of α-chloro ketones with aryl halides has been shown to be an effective method for forming carbon-carbon bonds under mild conditions, using a catalytic amount of a nickel complex. researchgate.net Applying this to this compound could be a novel strategy for producing α-aryl cyclobutyl ketones.

Rational Design of New Derivatives with Enhanced Biological Activity

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry, capable of conferring favorable pharmacological properties. bohrium.comnih.gov As a reactive building block, this compound is an ideal starting point for the synthesis of new derivatives with potential biological activity. The α-chloro ketone functionality makes it a targeted covalent modifier, capable of forming a permanent bond with specific amino acid residues (like cysteine) in proteins. frontiersin.orgbohrium.com

Key Research Areas:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclobutane ring and derivatization of the ketone functionality can help establish clear SAR. nih.govnih.gov For example, synthesizing a library of compounds where the chlorine is replaced by different nucleophiles (amines, thiols, etc.) and testing their activity against a specific biological target, such as a kinase, can reveal which functionalities are critical for potency and selectivity. nih.govmdpi.com

Targeted Covalent Inhibitors: The α-chloro ketone moiety is a reactive "warhead" suitable for designing targeted covalent inhibitors, which have gained interest for their potential to inhibit challenging drug targets. nih.govacs.org Future work could involve designing derivatives of this compound that specifically target the active site of enzymes implicated in diseases like cancer or neurodegeneration. frontiersin.orgmdpi.com

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate properties like solubility, metabolic stability, and binding affinity. Designing derivatives where the cyclobutyl group is strategically placed to interact with protein binding pockets could lead to novel therapeutic candidates.

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity and properties, thereby guiding experimental research. up.ac.zaacs.orgrsc.orgacs.org

Key Research Areas:

Reaction Mechanism and Selectivity Prediction: DFT calculations can be used to model the transition states of potential reactions involving this compound. This can help predict the feasibility of novel transformations, understand reaction outcomes, and optimize conditions for desired products. up.ac.zarsc.org For example, computational studies can elucidate the competition between nucleophilic substitution and other potential pathways. up.ac.za

Virtual Screening and Docking Studies: To guide the design of biologically active derivatives, computational docking can be used to predict how molecules derived from this compound will bind to protein targets. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted binding affinity and a favorable binding mode.

Predicting Physicochemical Properties: Computational models can predict key drug-like properties such as solubility, lipophilicity, and metabolic stability for newly designed derivatives. This predictive capability can accelerate the optimization process by focusing synthetic efforts on compounds with the most promising profiles.

Table 2: Application of Computational Methods in Research on this compound

| Computational Method | Research Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways up.ac.zarsc.org | Activation energies, transition state geometries, reaction selectivity |

| Molecular Docking | Simulating binding to protein targets | Binding affinity, interaction modes, lead compound identification |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Understanding biocatalytic mechanisms and enantioselectivity |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Predictive models for potency and other biological properties |

Integration with High-Throughput Screening for Material Science and Biological Applications